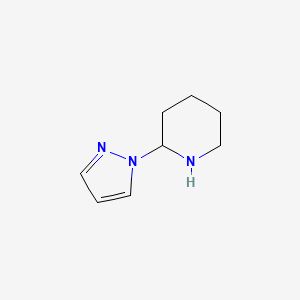![molecular formula C14H17N3O B13222097 5,7-Dicyclopropyl-1-ethoxy-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B13222097.png)
5,7-Dicyclopropyl-1-ethoxy-6H-pyrrolo[3,4-d]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dicyclopropyl-1-ethoxy-6H-pyrrolo[3,4-d]pyridazine is a nitrogen-containing heterocyclic compound. It is characterized by the presence of a pyrrolo[3,4-d]pyridazine core structure, which is a fused bicyclic system containing both pyrrole and pyridazine rings.
Vorbereitungsmethoden
The synthesis of 5,7-Dicyclopropyl-1-ethoxy-6H-pyrrolo[3,4-d]pyridazine typically involves cyclization reactions. One common synthetic route includes the reaction of appropriate cyclopropyl-substituted precursors under specific conditions to form the desired pyrrolo[3,4-d]pyridazine core. The reaction conditions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process .
Analyse Chemischer Reaktionen
5,7-Dicyclopropyl-1-ethoxy-6H-pyrrolo[3,4-d]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolo[3,4-d]pyridazine core are replaced with other groups.
Wissenschaftliche Forschungsanwendungen
5,7-Dicyclopropyl-1-ethoxy-6H-pyrrolo[3,4-d]pyridazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug discovery, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The compound is investigated for its use in organic electronics, such as organic thin-film transistors and organic light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biological studies to understand the interactions of heterocyclic compounds with biological targets.
Wirkmechanismus
The mechanism of action of 5,7-Dicyclopropyl-1-ethoxy-6H-pyrrolo[3,4-d]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5,7-Dicyclopropyl-1-ethoxy-6H-pyrrolo[3,4-d]pyridazine can be compared with other similar compounds, such as:
Pyrrolopyrazine Derivatives: These compounds also contain a fused bicyclic system with pyrrole and pyrazine rings and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Pyridazine Analogs: Compounds with a pyridazine core structure are known for their diverse biological activities and are used in drug discovery.
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds have shown significant antibacterial, antifungal, and antiviral activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of cyclopropyl groups, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C14H17N3O |
|---|---|
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
5,7-dicyclopropyl-4-ethoxy-6H-pyrrolo[3,4-d]pyridazine |
InChI |
InChI=1S/C14H17N3O/c1-2-18-14-11-10(7-15-17-14)12(8-3-4-8)16-13(11)9-5-6-9/h7-9,16H,2-6H2,1H3 |
InChI-Schlüssel |
LHIHGLIPUZBYGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NN=CC2=C(NC(=C21)C3CC3)C4CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-Butyl 5'-methoxy-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13222047.png)


![5-Oxaspiro[3.5]nonan-8-ylhydrazine](/img/structure/B13222063.png)


![N-[3-Methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13222087.png)
![Methyl 4-[2-(5-amino-2-methylphenyl)ethynyl]benzoate](/img/structure/B13222090.png)
![Tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13222100.png)
